5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
“5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a combination of several heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. The process may include:
Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Synthesis of the pyrrolone ring: This step might involve the cyclization of an appropriate precursor, such as an α,β-unsaturated carbonyl compound, in the presence of an amine.
Coupling reactions: The final step could involve coupling the thiazole and pyrrolone intermediates using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole and thiophene rings.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.
Biology
Medicine
In medicinal chemistry, the compound may serve as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Industrial applications could include its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one” exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazole derivatives: These compounds share the thiazole ring and may have similar chemical properties.
Thiophene derivatives: Compounds with thiophene rings may exhibit similar reactivity.
Pyrrolone derivatives: These compounds share the pyrrolone ring and may have similar biological activities.
Uniqueness
The unique combination of thiazole, thiophene, and pyrrolone rings in “5-amino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[2-(2-thienyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one” sets it apart from other compounds, potentially offering a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C19H17N3OS2 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H17N3OS2/c20-18-17(16(23)11-22(18)9-8-14-7-4-10-24-14)19-21-15(12-25-19)13-5-2-1-3-6-13/h1-7,10,12,20,23H,8-9,11H2 |
InChI Key |
VNQGTXSFZLBQEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=CC=CS2)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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